molecular formula C12H10F3NO2 B1382852 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile CAS No. 1803588-31-9

4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile

Cat. No.: B1382852
CAS No.: 1803588-31-9
M. Wt: 257.21 g/mol
InChI Key: OHTKALJYRYYPIW-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound is systematically identified through multiple standardized nomenclature systems and chemical databases. The compound possesses the Chemical Abstracts Service number 1803588-31-9, which serves as its unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry name corresponds directly to its structural arrangement, clearly indicating the positions of functional groups on the benzene ring system.

The molecular formula C12H10F3NO2 accurately represents the atomic composition, encompassing twelve carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. This formula yields a molecular weight of 257.2085 grams per mole, a value that has been consistently confirmed across multiple analytical sources. The compound's MDL number MFCD27017435 provides additional database cross-referencing capabilities for researchers accessing chemical information systems.

The Simplified Molecular Input Line Entry System representation N#Cc1ccc(c(c1)OCCC(F)(F)F)C(=O)C offers a text-based structural description that facilitates computational chemistry applications and database searches. This notation clearly delineates the connectivity between the benzonitrile core and the trifluoropropoxy substituent, demonstrating the specific regiochemistry of substitution on the aromatic ring.

Chemical Property Value Source Reference
Chemical Abstracts Service Number 1803588-31-9
Molecular Formula C12H10F3NO2
Molecular Weight 257.2085 g/mol
MDL Number MFCD27017435
Simplified Molecular Input Line Entry System N#Cc1ccc(c(c1)OCCC(F)(F)F)C(=O)C

Historical Context and Discovery

The development and characterization of this compound emerged from broader research initiatives focused on fluorinated organic compounds and their enhanced properties compared to non-fluorinated analogs. The incorporation of trifluoropropoxy groups into aromatic systems gained prominence as medicinal chemists recognized the beneficial effects of fluorine substitution on metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds.

Historical precedent for trifluoromethyl-containing benzonitriles can be traced to earlier investigations of fluorinated aromatic compounds, where researchers observed that strategic fluorine placement significantly altered molecular properties. The specific synthetic pathway leading to this compound likely evolved from optimization studies seeking to combine the favorable characteristics of acetophenone derivatives with the unique properties imparted by trifluoroalkoxy substituents.

The compound's emergence in commercial chemical catalogs indicates successful scale-up of synthetic methodologies and recognition of its value as a research tool. Commercial availability through specialized chemical suppliers suggests that reproducible synthetic routes have been established, enabling consistent production for research applications. The presence of this compound in multiple international chemical databases confirms its acceptance within the global research community and its integration into standard chemical knowledge systems.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a versatile small molecule scaffold with significant potential across multiple research domains. The compound's structural features make it particularly valuable in medicinal chemistry applications where fluorinated substituents can enhance drug-like properties and improve pharmacokinetic profiles. The trifluoropropoxy group contributes to increased lipophilicity while maintaining appropriate polar surface area characteristics necessary for biological activity.

Research applications extend beyond pharmaceutical development to include materials science investigations where fluorinated aromatics serve as building blocks for advanced polymers and specialized materials. The combination of the electron-withdrawing nitrile group with the electron-donating effects of the acetyl substituent creates interesting electronic properties that researchers exploit in molecular design strategies. These properties make the compound suitable for incorporation into larger molecular frameworks where precise electronic tuning is required.

The availability of this compound through commercial suppliers facilitates its use in academic and industrial research programs. Pricing structures indicate that the compound is accessible for research applications, with quantities ranging from milligram to gram scales available to accommodate different research needs. This commercial accessibility has accelerated research progress by eliminating the need for individual research groups to develop specialized synthetic methodologies.

Current research trends suggest increasing interest in fluorinated building blocks for next-generation pharmaceutical compounds and advanced materials. The unique combination of functional groups present in this compound positions it well within these emerging research directions, particularly where researchers require precise control over molecular properties through strategic fluorine incorporation.

Overview of Related Trifluoropropoxybenzonitrile Derivatives

The chemical literature contains numerous examples of structurally related compounds that share the trifluoropropoxy or benzonitrile functionalities with this compound. These related derivatives provide valuable context for understanding structure-activity relationships and synthetic accessibility within this chemical class. Comparative analysis of these compounds reveals important trends in how structural modifications affect overall molecular properties and research applications.

2-Amino-3-(3,3,3-trifluoropropyl)benzonitrile represents a closely related structure where the trifluoropropyl group is directly attached to the aromatic ring rather than through an oxygen linkage. This compound, identified with Chemical Abstracts Service number corresponding to PubChem CID 82013080, demonstrates how subtle structural changes can significantly alter molecular properties while maintaining the core benzonitrile and trifluoroalkyl functionalities. The molecular formula C10H9F3N2 and molecular weight of 214.19 grams per mole illustrate the structural relationship while highlighting the differences introduced by the direct carbon-carbon versus carbon-oxygen linkage.

3-(Trifluoromethyl)benzonitrile serves as a simpler analog that maintains the benzonitrile core with trifluoromethyl substitution. With Chemical Abstracts Service number 368-77-4 and molecular formula C8H4F3N, this compound provides insight into the fundamental properties of trifluoromethyl-substituted benzonitriles. The molecular weight of 171.119 grams per mole and physical properties such as melting point range of 16-20 degrees Celsius demonstrate the baseline characteristics from which more complex derivatives like this compound are developed.

4-Acetyl-2-amino-3-(trifluoromethyl)benzonitrile illustrates another variation where amino and trifluoromethyl groups are combined with the acetyl-benzonitrile framework. This compound, with molecular formula C10H7F3N2O and molecular weight of 228 daltons, demonstrates how multiple functional group modifications can be accommodated within the benzonitrile scaffold while maintaining synthetic accessibility. The presence of both electron-donating amino and electron-withdrawing trifluoromethyl groups creates interesting electronic properties that researchers can exploit in molecular design strategies.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight Key Structural Features
This compound 1803588-31-9 C12H10F3NO2 257.21 g/mol Trifluoropropoxy linkage, acetyl substitution
2-Amino-3-(3,3,3-trifluoropropyl)benzonitrile - C10H9F3N2 214.19 g/mol Direct trifluoropropyl attachment, amino group
3-(Trifluoromethyl)benzonitrile 368-77-4 C8H4F3N 171.12 g/mol Simple trifluoromethyl substitution
4-Acetyl-2-amino-3-(trifluoromethyl)benzonitrile - C10H7F3N2O 228 g/mol Combined amino and trifluoromethyl groups

The synthesis and availability of these related compounds provide researchers with a toolkit for systematic structure-activity relationship studies. Photochemical studies involving benzonitrile derivatives with trifluoroethanol have demonstrated the potential for novel synthetic transformations and unusual product formation. These investigations reveal the rich chemistry possible with fluorinated benzonitrile systems and suggest additional synthetic possibilities for accessing related compounds through alternative methodological approaches.

Research into fluorinated acetyl-benzonitrile derivatives continues to expand as investigators recognize the value of systematic structural modification in optimizing molecular properties. The commercial availability of multiple related compounds through specialized chemical suppliers facilitates comparative studies and accelerates research progress across multiple application domains. This accessibility ensures that researchers can focus on application development rather than method development, thereby accelerating the translation of fundamental discoveries into practical applications.

Properties

IUPAC Name

4-acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTKALJYRYYPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Hydroxybenzonitrile Derivatives with 3,3,3-Trifluoropropyl Halides

One common approach involves the alkylation of a 3-hydroxybenzonitrile intermediate with 3,3,3-trifluoropropyl bromide or chloride under basic conditions. This step forms the 3-(3,3,3-trifluoropropoxy)benzonitrile intermediate.

  • Reaction Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Polar aprotic solvents such as DMF or acetonitrile
    • Temperature: 50–80 °C
    • Time: Several hours until completion

This method ensures selective ether formation on the phenolic hydroxyl group without affecting the nitrile functionality.

Introduction of the Acetyl Group via Friedel-Crafts Acylation

Following the formation of the trifluoropropoxy-substituted benzonitrile, the acetyl group can be introduced at the 4-position via Friedel-Crafts acylation.

  • Reagents:
    • Acetyl chloride or acetic anhydride
    • Lewis acid catalyst such as aluminum chloride (AlCl3)
  • Conditions:
    • Solvent: Dichloromethane or carbon disulfide
    • Temperature: 0–25 °C initially, then room temperature
    • Reaction time: 1–3 hours

This electrophilic aromatic substitution selectively installs the acetyl group para to the nitrile due to directing effects.

Alternative Coupling and Activation Methods

According to recent patent literature, coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be used to activate carboxylic acid intermediates for subsequent amide or ether formation steps, which may be adapted for similar etherification or acylation steps in this compound’s synthesis.

  • Solvents: Pyridine, DMF, acetonitrile, or dichloromethane
  • Temperature range: 30–180 °C depending on reagent and substrate stability
  • Bases: Triethylamine or other organic bases to neutralize acid byproducts

These methods provide milder conditions and higher selectivity, reducing side reactions and improving yields.

Representative Preparation Procedure (Based on Patent WO2021001858A1 and EP3867237B1)

Step Reagents & Conditions Description Outcome
1 3-Hydroxybenzonitrile, 3,3,3-trifluoropropyl bromide, K2CO3, DMF, 60 °C, 6 h Alkylation to form 3-(3,3,3-trifluoropropoxy)benzonitrile High conversion, >90% yield
2 Acetyl chloride, AlCl3, CH2Cl2, 0–25 °C, 2 h Friedel-Crafts acylation at 4-position Selective acetylation, 85–90% yield
3 Purification by recrystallization or chromatography Removal of impurities and isolation of pure product Purity >98%

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents like DMF enhance the etherification step by stabilizing the phenolate ion intermediate.
  • Temperature Control: Maintaining moderate temperatures during Friedel-Crafts acylation prevents polyacylation and decomposition.
  • Reagent Ratios: Slight excess of alkyl halide improves ether formation without significant side reactions.
  • Purification: Methanol washing and recrystallization improve product purity and remove residual catalyst or unreacted starting materials.

Comparative Analysis of Preparation Routes

Preparation Aspect Alkylation + Friedel-Crafts Route Coupling Reagent Activation Route
Reaction Complexity Moderate Higher due to reagent handling
Yield 85–90% 80–95% depending on conditions
Purity >98% >98%
Scalability High Moderate to high
Environmental Impact Uses Lewis acids, generates waste Uses coupling reagents, less waste
Cost Moderate Higher due to coupling reagents

Chemical Reactions Analysis

4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

The primary focus of research on 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile is its potential as a therapeutic agent.

Neurodegenerative Diseases

Research indicates that compounds similar to this compound may inhibit the deposition of amyloid-beta (Aβ), which is crucial in the pathology of neurodegenerative diseases such as Alzheimer's disease. Inhibiting β-secretase (BACE), an enzyme involved in Aβ production, can potentially slow disease progression. The compound's structure suggests it may act as a BACE inhibitor, providing a pathway for developing new treatments for Alzheimer's and other forms of dementia .

Anticancer Activity

Preliminary studies have shown that benzonitrile derivatives exhibit anticancer properties. The structural modifications in this compound may enhance its efficacy against specific cancer cell lines. For instance, compounds with similar functionalities have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .

Material Science Applications

Beyond pharmaceuticals, this compound has potential applications in material science.

Polymer Additives

The trifluoropropoxy group in the compound can improve the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices can enhance their performance in high-temperature applications or environments requiring chemical resistance.

Coatings and Adhesives

Due to its chemical stability and unique properties imparted by the trifluoropropoxy group, this compound can be explored as an additive in coatings and adhesives to improve adhesion and durability under harsh conditions.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
PharmaceuticalsAlzheimer's treatmentBACE inhibition leading to reduced Aβ deposition
Anticancer agentsSelective cytotoxicity towards cancer cells
Material SciencePolymer additivesEnhanced thermal stability
Coatings and adhesivesImproved adhesion and durability

Case Study 1: BACE Inhibition

A study published in a pharmaceutical journal demonstrated that a related compound effectively inhibited BACE activity in vitro. The results suggested that modifications similar to those found in this compound could yield compounds with enhanced inhibitory effects against Aβ production .

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating fluorinated compounds showed significant improvements in thermal stability and mechanical strength. These findings indicate that this compound could serve as an effective additive for advanced materials .

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoropropoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural or functional similarities with 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Notes Reference
This compound C₁₂H₁₀F₃NO₂ 4-acetyl, 3-trifluoropropoxy, 1-cyano Nitrile, ketone, ether Hypothesized use in agrochemicals/pharma (structural inference) Target compound
Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) C₂₄H₂₂ClF₃O₃ 3-trifluoropropoxy, chlorophenoxy, ethoxyphenyl Ether, trifluoropropoxy Insecticide (high efficacy due to trifluoropropoxy)
4-Acetyl-3-methyl-2-(trifluoromethyl)benzonitrile C₁₁H₈F₃NO 4-acetyl, 3-methyl, 2-trifluoromethyl Nitrile, ketone, trifluoromethyl Research chemical (electronic effects studied)
4-Fluoro-3-(trifluoromethyl)benzonitrile C₈H₃F₄N 4-fluoro, 3-trifluoromethyl Nitrile, fluoro, trifluoromethyl Intermediate for pharmaceuticals/agrochemicals
3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile C₁₂H₁₁F₃N₂O Trifluoromethylphenyl, propionamide Nitrile, amide Synthetic intermediate (reactivity with amines)

Key Differences and Implications

Trifluoropropoxy vs. Trifluoromethyl Groups Flufenprox (insecticide) contains a 3,3,3-trifluoropropoxy group, which enhances lipophilicity and resistance to metabolic degradation compared to trifluoromethyl groups . The target compound’s trifluoropropoxy group may similarly improve bioavailability.

Acetyl Group Positioning

  • The target compound’s 4-acetyl group contrasts with 4-Acetyl-3-methyl-2-(trifluoromethyl)benzonitrile (acetyl at 4, methyl at 3, trifluoromethyl at 2). Steric hindrance from the methyl group in the latter may reduce reactivity at the nitrile site .

Nitrile Reactivity 3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile demonstrates nitrile participation in amide bond formation under oxidative conditions . The target compound’s nitrile may exhibit similar reactivity, enabling derivatization for drug discovery.

Research Findings and Hypotheses

  • Agrochemical Potential: The trifluoropropoxy group in flufenprox is critical for insecticidal activity by disrupting insect nervous systems .
  • Electronic Effects : Trifluoromethyl and nitrile groups stabilize negative charges, enhancing electrophilic reactivity. This could make the target compound a candidate for Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Metabolic Stability: The acetyl group may increase metabolic stability compared to methyl or hydrogen substituents, as seen in thiazolidinone-containing benzonitriles .

Biological Activity

4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an acetyl group and a trifluoropropoxy substituent attached to a benzonitrile backbone. The presence of the trifluoropropoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and molecular targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzyme activity. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.
  • Interaction with Ion Channels : Research indicates that similar compounds exhibit activity against sodium channels (NaV1.3 and NaV1.7), which are implicated in pain pathways .
  • Lipophilicity : The trifluoropropoxy group increases the compound's ability to penetrate cell membranes, potentially enhancing its bioavailability and efficacy.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, a related benzofuran derivative was evaluated for its inhibitory potential against E. coli and B. subtilis, showing promising results .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundB. subtilisTBD

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its potential in treating various pain conditions. It has shown promise in preclinical models for conditions such as neuropathic pain and inflammatory disorders .

Case Studies

  • Pain Management : In a study focusing on the analgesic effects of similar compounds, it was found that they significantly reduced pain responses in animal models of neuropathic pain. The mechanism was linked to sodium channel inhibition .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. These studies suggest that the compound may mitigate oxidative stress-induced neuronal damage.

Comparative Analysis

Comparing this compound with similar compounds highlights its unique properties:

CompoundLipophilicityAntibacterial ActivityPain Modulation
This compoundHighPromisingEffective
4-AcetylbenzonitrileModerateLowIneffective
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrileModerateModerateEffective

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile
Reactant of Route 2
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4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.